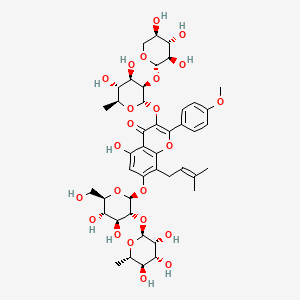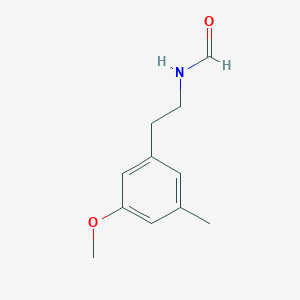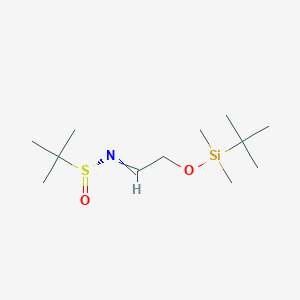
(R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide is a complex organic compound featuring a tert-butyldimethylsilyl (TBDMS) group. This compound is notable for its utility in organic synthesis, particularly in the protection of hydroxyl groups and as a chiral auxiliary in asymmetric synthesis.
Preparation Methods
The synthesis of (R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of a suitable aldehyde or ketone with a sulfinamide in the presence of a base. The tert-butyldimethylsilyl group is introduced via silylation reactions using reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base like imidazole or triethylamine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinamide can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, such as with tetrabutylammonium fluoride (TBAF), to yield the corresponding alcohol.
Addition: The compound can participate in nucleophilic addition reactions, particularly at the carbonyl carbon.
Scientific Research Applications
(R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide is widely used in scientific research for:
Organic Synthesis: As a protecting group for alcohols and as a chiral auxiliary in asymmetric synthesis.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: In the development of novel materials with specific properties.
Biological Studies: As a probe in biochemical assays to study enzyme mechanisms and interactions.
Mechanism of Action
The mechanism of action of (R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide involves the stabilization of reactive intermediates through the steric and electronic effects of the TBDMS group. The sulfinamide moiety can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating various transformations in organic synthesis.
Comparison with Similar Compounds
Similar compounds include:
tert-Butyldimethylsilyl ethers: Used for protecting alcohols in organic synthesis.
Sulfinamides: Utilized as chiral auxiliaries and intermediates in asymmetric synthesis.
tert-Butyldimethylsilyl chlorides: Employed in silylation reactions for introducing TBDMS groups.
Compared to these compounds, (R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide offers unique advantages in terms of stability and selectivity in protecting group chemistry and chiral synthesis.
Properties
Molecular Formula |
C12H27NO2SSi |
|---|---|
Molecular Weight |
277.50 g/mol |
IUPAC Name |
(R)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H27NO2SSi/c1-11(2,3)16(14)13-9-10-15-17(7,8)12(4,5)6/h9H,10H2,1-8H3/t16-/m1/s1 |
InChI Key |
GYWHPULLAAZCJG-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC=N[S@](=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC=NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B13910110.png)
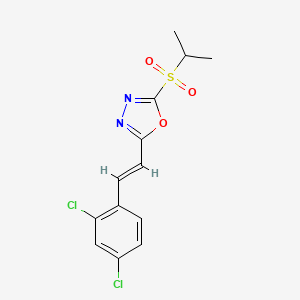

![2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one](/img/structure/B13910122.png)
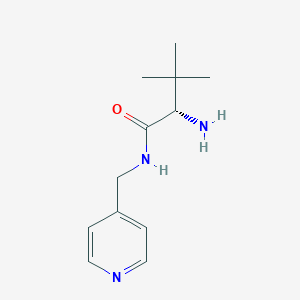
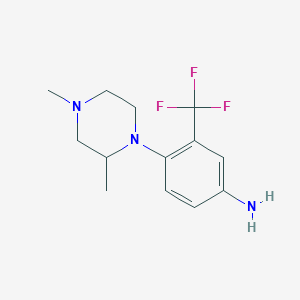
![6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid](/img/structure/B13910148.png)
![tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B13910153.png)
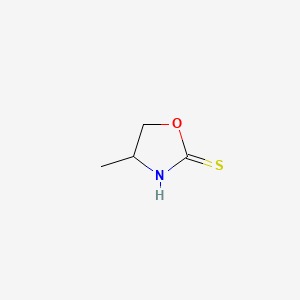
![4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid](/img/structure/B13910161.png)
